molecular formula C14H21N3O2 B2675661 6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1209626-50-5

6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2675661
CAS No.: 1209626-50-5
M. Wt: 263.341
InChI Key: TYNMIONAXFZBMU-UHFFFAOYSA-N
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Description

6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by its unique structure, which includes an isopropyl group, a piperidinyl moiety, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Piperidinyl Moiety: The piperidinyl group is often introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular mechanisms in cell biology and biochemistry.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling cascades.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one can be compared with other similar compounds in terms of structure, reactivity, and applications. Some similar compounds include:

    Pyrimidinone Derivatives: Compounds with similar pyrimidinone cores but different substituents.

    Piperidinyl Compounds: Molecules containing piperidinyl groups with varying functional groups.

    Isopropyl Substituted Compounds: Compounds with isopropyl groups attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-6-propan-2-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11(2)12-8-13(18)17(10-15-12)9-14(19)16-6-4-3-5-7-16/h8,10-11H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMIONAXFZBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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